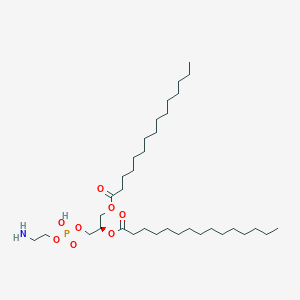
5-Ethoxy-2-nitrobenzaldehyde
Vue d'ensemble
Description
5-Ethoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO4/c1-2-14-8-3-4-9 (10 (12)13)7 (5-8)6-11/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Chemical Synthesis and Reactions
5-Ethoxy-2-nitrobenzaldehyde has been studied in the context of various chemical reactions and syntheses. Notable among these is its involvement in the Hantzsch condensation. In one study, the condensation of 2-hydroxy-5-nitrobenzaldehyde, ethyl acetoacetate, and ammonia yielded 2-methyl-3-ethoxycarbonyl-4-ethoxycarbonylmethyl-6-(2-hydroxy-5-nitrophenyl)-pyridine through an unusual condensation and oxidation in situ (Menconi et al., 1995). Another study found that the reaction of 5-hydroxy-2-nitrobenzaldehyde with ethyl acetoacetate in ammonia led to the formation of expected isomeric 1,4- and 1,2-dihydropyridines resulting from the normal Hantzsch reaction (Ángeles et al., 2001).
Use in Catalysis
This compound has also been implicated in catalytic processes. For instance, in the context of the Henry reaction, specific conditions were optimized for the conversion of 4-nitrobenzaldehyde to 2-nitro-1-(4-nitrophenyl)ethanol, demonstrating the efficacy of these conditions for other aromatic aldehydes containing electron-withdrawing substituents (Constable et al., 2009).
Photolytic Studies
In photolytic studies, 2-nitrobenzaldehyde (a compound closely related to this compound) was used as a chemical actinometer for solution and ice photochemistry. This study measured the light absorbance and photochemical properties of 2-nitrobenzaldehyde in various conditions, suggesting its potential use in photolytic experiments (Galbavy et al., 2010).
Synthesis of Organic Compounds
The synthesis of various organic compounds also involves this compound. For instance, a study described the synthesis of 2-aminobenzylidene derivatives from various 5-nitro-activated 2-halobenzaldehydes using a novel parallel convergent Knoevenagel–nucleophilic aromatic substitution approach (Xu et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
5-ethoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQHZBDBXANCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B3080646.png)


![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)







![Methyl 4-[(cyclopropylsulfamoyl)methyl]benzoate](/img/structure/B3080728.png)

